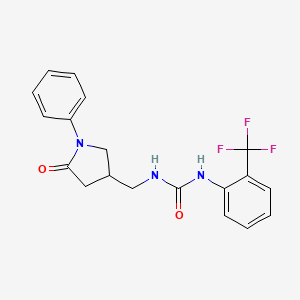
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with structures similar to the one you mentioned often contain aromatic rings, amine groups, and other functional groups. These structures can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Friedel-Crafts alkylation, which is used to introduce alkyl groups into aromatic rings . Another common method is the Michael addition, used to add nucleophiles to α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H-NMR, FTIR, UV-vis, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various mechanisms. For example, the thermal decomposition of some compounds has been found to be self-accelerated .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Properties such as melting point, boiling point, and solubility can be determined experimentally .科学的研究の応用
Synthesis and Polymer Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a melamine derivative that has been explored for its potential in polymer synthesis and applications. One study detailed the preparation of bi-functional melamine derivatives and analyzed their polycondensates, showing potential in the development of new materials with specific properties (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).
Bioconjugation and Drug Delivery Systems
The chemical structure of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide facilitates its use in bioconjugation techniques, where it can be used to attach sugar residues to cytotoxic 1,3,5-triazines. This method has implications for the development of targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents (Simmonds, R., & Stevens, M., 1982).
Antimalarial and Antitumor Activities
Compounds derived from N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide have been studied for their antimalarial and antitumor properties. Research has identified derivatives that exhibit modest antimalarial activity, suggesting potential for the development of new antimalarial agents (Werbel, L. M., Elslager, E., Hess, C., & Hutt, M. P., 1987).
Environmental and Agricultural Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide derivatives have been explored for their herbicidal activity, with some compounds showing promise in controlling annual and perennial grasses. This suggests potential utility in agricultural practices, offering a new approach to managing unwanted vegetation while possibly minimizing environmental impact (Viste, K., Cirovetti, A. J., & Horrom, B., 1970).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJUZWBAQGSAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

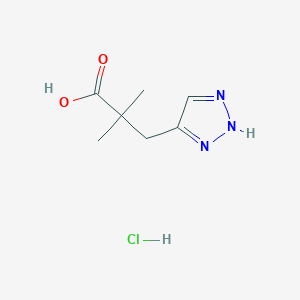
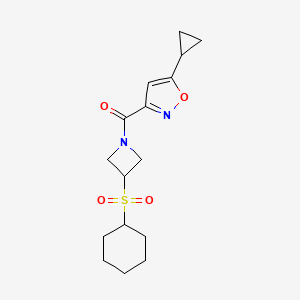
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
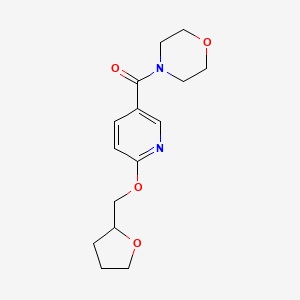
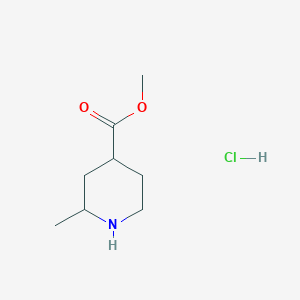
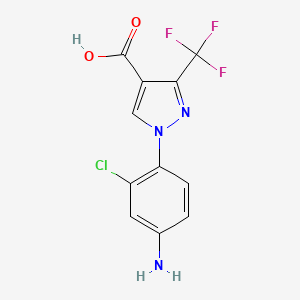
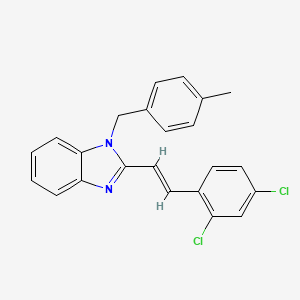
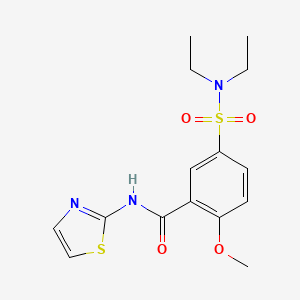
![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)


![2-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide](/img/structure/B2945043.png)
